POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)](PmPV) is a conjugated luminescent polymer with meta linked phenylene ring within the backbone. It has a good non-linear optical response and a high degree of crystallinity.
Semi-conjugated, light-emitting polymer.

Brand Name: Vulcanchem
CAS No.: 184431-56-9
VCID: VC0223496
InChI:
SMILES:
Molecular Formula: C41H74N10O11S
Molecular Weight: 0

POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

CAS No.: 184431-56-9

Cat. No.: VC0223496

Molecular Formula: C41H74N10O11S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC - 184431-56-9

Specification

CAS No. 184431-56-9
Molecular Formula C41H74N10O11S
Molecular Weight 0

Introduction

Chemical Structure and Basic Properties

Molecular Composition and Identification

Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] is a copolymer consisting of m-phenylenevinylene units alternating with 2,5-dioctoxy-p-phenylenevinylene segments. The polymer is characterized by its unique structure combining meta and para linkages, which significantly influences its electronic and optical properties . The chemical identification parameters for this compound are presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number184431-56-9
SMILESO(CCCCCCCC)c1c(cc(cc1)OCCCCCCCC)\C=C\c2cc(ccc2)C=C...
InChI1S/C32H46O2/c1-4-7-9-11-13-15-24-33-31-22-23-32(34-25-16-14-12-10-8-5-2)30(27-31)21-20-29-19-17-18-28(6-3)26-29/h6,17-23,26-27H,3-5,7-16,24-25H2,1-2H3/b21-20+
InChI KeyHCMZJCRIYYFYPL-QZQOTICOSA-N
UNSPSC12352103

The polymer's structural characteristics include long octyloxy side chains on the para-phenylene units, which enhance solubility and processability while maintaining the conjugated backbone essential for its optoelectronic properties .

Physical and Optical Properties

The physical properties of PmPV are crucial for its applications in various technological fields. The polymer exhibits good solubility in organic solvents, particularly chloroform (soluble at 2 wt%) . Table 2 summarizes the key physical and optical properties of this polymer.

Table 2: Physical and Optical Properties

PropertyValueConditions
Solubility2 wt%In chloroform
λmax (absorption)402 nm-
Fluorescence excitation405 nmIn chloroform
Fluorescence emission452 nmIn chloroform
Physical stateSolidAt room temperature
Storage class code11 (Combustible Solids)-
Flash pointNot applicable-

The polymer's optical characteristics, particularly its absorption and emission spectra, make it suitable for applications in light-emitting devices . Its predominantly trans configuration significantly influences these optical properties, as will be discussed in subsequent sections.

Synthetic Methodologies

Synthesis Routes Overview

The preparation of poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] can be accomplished through multiple synthetic routes, with the Horner-Emmons and Wittig condensation polymerizations being the primary methods . Each synthetic approach yields polymers with different structural characteristics despite having identical chemical compositions. Table 3 compares the major synthetic routes.

Table 3: Comparison of Synthetic Routes

Synthetic RoutePredominant ConfigurationSolvent OptionsKey Characteristics
Horner-Emmons CondensationMajority trans bondsDMF, ChlorobenzeneBetter CNT binding capabilities
Wittig CondensationVariable cis:trans ratioTHF, Chlorobenzene, DMFDifferent spectral characteristics

The choice of synthetic methodology significantly impacts the resulting polymer's properties, particularly the cis:trans ratio of the vinylene bonds, which in turn affects the optical and electronic characteristics .

Influence of Reaction Parameters

The reaction conditions, particularly the choice of solvent, play a crucial role in determining the structural characteristics and properties of the resulting polymer . Research has demonstrated that polymers synthesized via Horner condensation routes in DMF or chlorobenzene exhibit superior binding capabilities with carbon nanotubes . This relationship between synthesis conditions and functional properties offers a pathway for property optimization through synthetic parameter adjustment.

The polymer's morphology is also significantly influenced by the synthetic route employed. NMR studies have revealed that polymers produced through different synthetic pathways exhibit distinct morphological characteristics, attributed primarily to variations in the cis:trans ratio of vinylene bonds . These morphological differences directly impact the polymer's optical and electronic properties.

Structure-Property Relationships

Influence of Vinylene Bond Configuration

The ratio of cis to trans vinylene bonds in the polymer backbone significantly influences its physical and optical properties . Research has established that derivatives produced by the Horner condensation method contain a predominance of trans bonds, resulting in distinct spectral characteristics compared to Wittig derivatives . This structural feature is fundamental to understanding the structure-property relationships in this class of polymers.

The trans configuration enhances conjugation length along the polymer backbone, leading to red-shifted absorption and emission spectra compared to polymers with higher cis content . This relationship between molecular structure and optical properties provides a mechanism for tuning the polymer's characteristics through synthetic control.

Optical and Electronic Properties

The optical properties of poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] are intrinsically linked to its structural characteristics. The polymer's absorption and emission spectra vary depending on the synthetic route employed, directly correlating with the configurational differences in the vinylene bonds .

The meta-linkages in the polymer backbone introduce bends in the molecular structure, affecting conjugation length and consequently the optical bandgap . This structural feature distinguishes PmPV from purely para-linked phenylene vinylene polymers, resulting in unique optical and electronic properties that can be exploited in various applications.

Applications and Technological Relevance

Carbon Nanotube Interactions

One of the most significant applications of poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] is its ability to disperse and interact with carbon nanotubes . The polymer's binding capabilities with nanotubes are influenced by both the synthetic route and the solvent used during synthesis. Derivatives produced through Horner condensation in DMF or chlorobenzene demonstrate optimal binding with carbon nanotubes .

This polymer-nanotube interaction has led to the development of composite materials with enhanced optoelectronic properties . Such composites represent a novel class of materials for molecular optoelectronics, combining the unique properties of both components to achieve superior performance in various device applications.

Optoelectronic Applications

The luminescent properties of PmPV make it suitable for various optoelectronic applications, particularly in light-emitting devices . The polymer exhibits yellow/orange emission with characteristics similar to related polymers containing oligo(p-phenylene vinylene) chromophores .

Electroluminescent devices utilizing these polymers have demonstrated promising performance metrics. In device configurations such as ITO/PEDOT/polymer/Ca, external electroluminescence efficiencies as high as 0.46% have been reported for related polymers . The emission characteristics of PmPV, with maximums around 402 nm (absorption) and 452 nm (emission), position it as a candidate for blue-green light-emitting applications .

Material Science Applications

Beyond optoelectronic devices, poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] has potential applications in various material science fields. Its high degree of crystallinity and good non-linear optical response make it suitable for applications in optical sensing and signal processing .

The polymer's combination of electrical conductivity, thermal stability, and film-forming capabilities extends its potential applications to fields such as thin-film transistors, sensors, and functional coatings . These properties, coupled with its processability through solution methods, position PmPV as a versatile material for advanced technological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator